N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound with a molecular formula of C21H19N3O4 and a molecular weight of 377.39326 g/mol . This compound features an indole moiety, which is a significant structure in many biologically active molecules, and an oxazolidinone ring, which is known for its role in various pharmaceutical applications.
Preparation Methods
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and a suitable oxazolidinone derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high yield of the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The oxazolidinone ring can be reduced using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors in the body, modulating their activity. The oxazolidinone ring can inhibit certain enzymes, leading to the suppression of inflammatory responses and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and oxazolidinone-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Linezolid: An antibiotic containing an oxazolidinone ring, used to treat bacterial infections.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBPCQHYPLREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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